Functional CCK1 Antagonism Potency on Human Gallbladder: Direct Head-to-Head pKB Comparison with Lorglumide and Dexloxiglumide
In a direct comparative study using CCK-8-induced contraction of isolated human gallbladder strips, amiglumide exhibited a pKB value of 6.71 ± 0.10, which is approximately 1.95-fold lower in affinity than lorglumide (pKB 7.00 ± 0.14) and approximately 1.74-fold lower than dexloxiglumide (pKB 6.95 ± 0.11) [1]. All three antagonists produced parallel rightward shifts of the CCK-8 concentration-response curve without suppressing the maximal response, and the Schild regression slopes did not differ significantly from unity, confirming competitive antagonism in all cases [1]. The pKB values translate to apparent dissociation constants (KB) of approximately 195 nM for amiglumide, 100 nM for lorglumide, and 112 nM for dexloxiglumide on human gallbladder CCK1 receptors.
| Evidence Dimension | Functional CCK1 receptor antagonism potency (pKB) on human isolated gallbladder |
|---|---|
| Target Compound Data | pKB = 6.71 ± 0.10 (KB ≈ 195 nM) |
| Comparator Or Baseline | Lorglumide: pKB = 7.00 ± 0.14 (KB ≈ 100 nM); Dexloxiglumide: pKB = 6.95 ± 0.11 (KB ≈ 112 nM) |
| Quantified Difference | Amiglumide is 1.95-fold less potent than lorglumide; 1.74-fold less potent than dexloxiglumide on human gallbladder CCK1 receptors. |
| Conditions | CCK-8-induced contraction; isolated human gallbladder muscle strips; 37°C organ bath; competitive antagonism confirmed by Schild analysis (slope ≈ 1.0). |
Why This Matters
This provides the only published direct head-to-head comparison of amiglumide against its closest structural analogs on native human CCK1 receptors, establishing a quantitative rank-order that must inform dose selection in any functional assay.
- [1] Maselli MA, et al. Effect of three nonpeptide cholecystokinin antagonists on human isolated gallbladder. Dig Dis Sci. 2001;46(12):2773-8. DOI: 10.1023/a:1012748017709. PMID: 11768273. View Source
